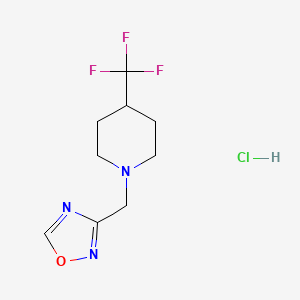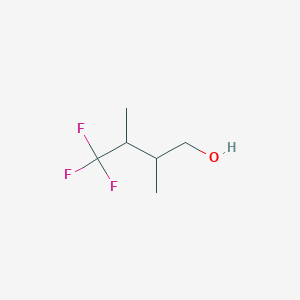methanone CAS No. 339010-39-8](/img/structure/B2899147.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone (CTPNPM) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CTPNPM is a versatile molecule that has been used to study a variety of biological processes and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of electron-withdrawing and electron-donating groups on the reactivity of organic compounds. It has also been used to study the effects of fluorine substitution on the reactivity of organic compounds. This compound has also been used to study the effects of substituents on the reactivity of aryl halides and the effects of anions on the reactivity of aryl halides.
作用機序
The mechanism of action of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is not yet fully understood. However, it is believed that the electron-withdrawing properties of the trifluoromethyl group and the electron-donating properties of the nitro group allow this compound to act as a Lewis acid, which can interact with certain functional groups and influence the reactivity of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have some effects on certain biological processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have some anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and its reactivity can be easily modified through the use of different substituents. This compound also has a low toxicity, making it safe for use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reactivity of this compound can be unpredictable, making it difficult to control reactions in the laboratory.
将来の方向性
There are a number of potential future directions for research involving [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone. These include further studies of its mechanism of action, its effects on biological processes, and its potential applications in medicinal chemistry. Additionally, further studies of the effects of different substituents on the reactivity of this compound could provide valuable insight into the reactivity of organic compounds. Finally, further studies of the synthesis of this compound could lead to the development of new and improved methods for synthesizing this compound.
合成法
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is synthesized through a multi-step process that involves several organic reactions. The synthesis begins with the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-nitrobenzaldehyde in the presence of a base catalyst. This reaction forms a Schiff base intermediate, which is then reduced using sodium borohydride to form this compound.
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKEKCZDUHBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)
![2-chloro-N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2899067.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)
![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)
